1-Cyclobutyl-6-nitroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-6-nitroquinolin-4-one is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-6-nitroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with 6-nitro-4-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-6-nitroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products:
Reduction: 1-Cyclobutyl-6-aminoquinolin-4-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclobutyl-6-nitroquinolin-4-one has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-6-nitroquinolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, its nitro group can undergo redox cycling, generating reactive oxygen species that contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 1-Cyclopropyl-6-nitroquinolin-4-one
- 1-Cyclohexyl-6-nitroquinolin-4-one
- 1-Cyclobutyl-6-aminoquinolin-4-one
Comparison: 1-Cyclobutyl-6-nitroquinolin-4-one is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclohexyl analogs. These differences can influence its reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-cyclobutyl-6-nitroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13-6-7-14(9-2-1-3-9)12-5-4-10(15(17)18)8-11(12)13/h4-9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKXCUDVKTWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.